molecular formula C19H27N3O B5432929 N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide

Cat. No. B5432929
M. Wt: 313.4 g/mol
InChI Key: CVAONMCQZRZOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide, also known as A-366, is a small molecule inhibitor that targets the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which are involved in the regulation of gene expression through their interaction with acetylated histones. A-366 has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer and other diseases.

Mechanism of Action

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide targets the bromodomain of BRD4, which is essential for its function in gene regulation. By inhibiting BRD4, this compound disrupts the expression of genes involved in cell growth and survival, leading to the inhibition of tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to be selective for BRD4, with minimal off-target effects. In pre-clinical studies, this compound has been well-tolerated and has shown minimal toxicity.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has several advantages as a research tool, including its potency, selectivity, and favorable pharmacokinetic profile. This compound has also been shown to be effective in pre-clinical models of cancer, making it a promising therapeutic agent. However, this compound has some limitations, including its cost and availability. This compound is a relatively new compound, and its long-term safety and efficacy have not yet been established.

Future Directions

There are several potential future directions for research on N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide. One area of interest is the development of combination therapies that include this compound, such as combining this compound with other anti-cancer therapies to enhance their efficacy. Another area of interest is the investigation of the role of BRD4 in other diseases, such as inflammation and autoimmune disorders. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide involves several steps, including the reaction of 1-adamantylmethylamine with 2-bromoacetophenone to form an intermediate, which is then reacted with methyl hydrazinecarboxylate to yield the final product. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide has been extensively studied in pre-clinical models of cancer, where it has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to sensitize cancer cells to other anti-cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(1-adamantylmethyl)-N-methyl-3-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-22(18(23)3-2-17-12-20-4-5-21-17)13-19-9-14-6-15(10-19)8-16(7-14)11-19/h4-5,12,14-16H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAONMCQZRZOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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